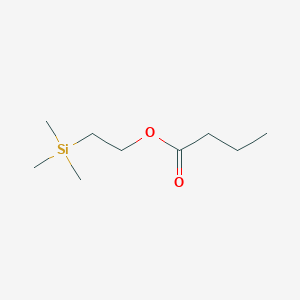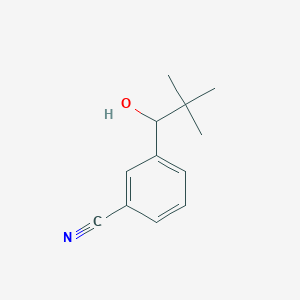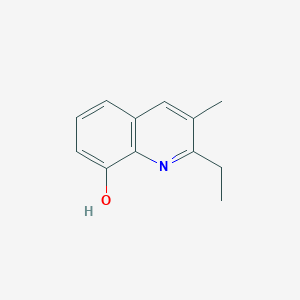
8,9-Dimethyl-9H-purine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethyl-9H-purine-6-carboxylic acid is a chemical compound with the molecular formula C8H8N4O2. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethyl-9H-purine-6-carboxylic acid typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with dimethyl sulfate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 8,9-Dimethyl-9H-purine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Nucleophilic substitution reactions are common, especially at the 6-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
8,9-Dimethyl-9H-purine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8,9-Dimethyl-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity. The pathways involved often include purine metabolism and signal transduction pathways .
Comparison with Similar Compounds
- 8-Methyl-9H-purine-6-carboxylic acid
- 9-Methyl-9H-purine-6-carboxylic acid
- 1,3-Dimethyl-9H-purine-6-carboxylic acid
Comparison: 8,9-Dimethyl-9H-purine-6-carboxylic acid is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets .
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
8,9-dimethylpurine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-4-11-5-6(8(13)14)9-3-10-7(5)12(4)2/h3H,1-2H3,(H,13,14) |
InChI Key |
KVHZCYDAUCZSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)





![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)
![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)

